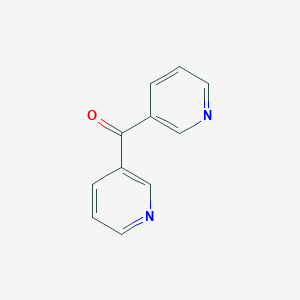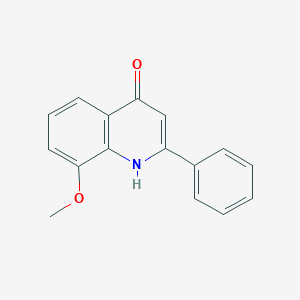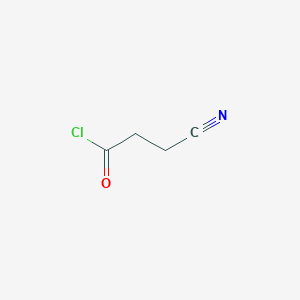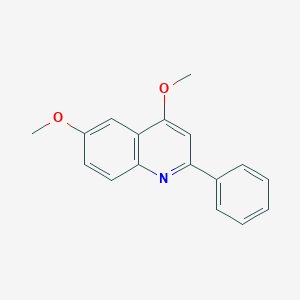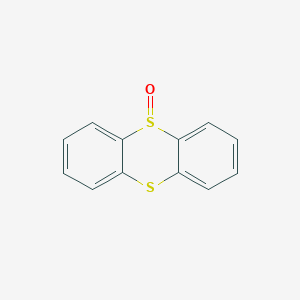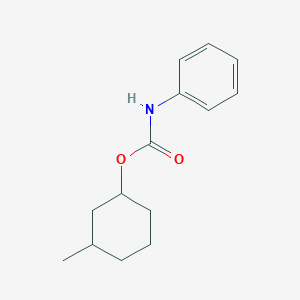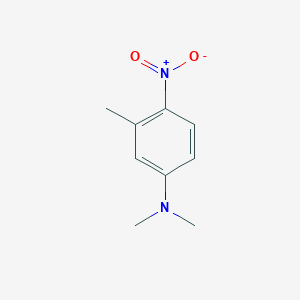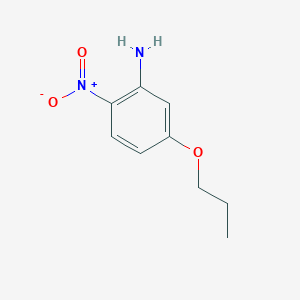
2-Nitro-5-propoxyaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Nitro-5-propoxyaniline is a chemical compound that belongs to the class of nitroanilines. It is an important intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals. The compound has been extensively studied for its biological and chemical properties, making it an important topic of research in the field of chemistry and biochemistry.
Mécanisme D'action
The mechanism of action of 2-Nitro-5-propoxyaniline is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with various cellular targets such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It has also been found to modulate the activity of various receptors such as opioid receptors, which are involved in pain perception.
Biochemical and Physiological Effects:
2-Nitro-5-propoxyaniline has been shown to exhibit various biochemical and physiological effects. The compound has been found to inhibit the production of various pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to reduce the levels of various oxidative stress markers such as malondialdehyde and nitric oxide. In addition, the compound has been found to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Nitro-5-propoxyaniline in lab experiments include its ease of synthesis, high purity, and low toxicity. The compound can be easily synthesized using simple and cost-effective methods. It is also highly pure, making it suitable for various biochemical and physiological assays. However, one of the limitations of using 2-Nitro-5-propoxyaniline in lab experiments is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for research on 2-Nitro-5-propoxyaniline. One of the most important directions is the development of new synthetic methods for the compound. This could involve the use of alternative starting materials and catalysts to improve the yield and purity of the product. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases. This could involve the development of new derivatives of the compound with improved bioactivity and pharmacokinetics. Finally, further research is needed to fully understand the mechanism of action of 2-Nitro-5-propoxyaniline and its effects on various cellular targets.
Méthodes De Synthèse
The synthesis of 2-Nitro-5-propoxyaniline can be achieved through various methods. One of the most common methods is the reaction of 2-nitroaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified through various techniques such as recrystallization and chromatography.
Applications De Recherche Scientifique
2-Nitro-5-propoxyaniline has been extensively studied for its various scientific applications. One of its most important applications is in the field of medicinal chemistry. The compound has been shown to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor properties. It has also been found to be effective against various diseases such as cancer, diabetes, and Alzheimer's disease.
Propriétés
Numéro CAS |
113501-99-8 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.2 g/mol |
Nom IUPAC |
2-nitro-5-propoxyaniline |
InChI |
InChI=1S/C9H12N2O3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h3-4,6H,2,5,10H2,1H3 |
Clé InChI |
ZUSYPWKBRJWZIA-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
SMILES canonique |
CCCOC1=CC(=C(C=C1)[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




